molecular formula C20H15N3O2 B5772795 2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol

2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol

Cat. No. B5772795
M. Wt: 329.4 g/mol
InChI Key: UHLXCPWNMJJHHB-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as benzamides . It has a structure similar to 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .


Chemical Reactions Analysis

The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate . This suggests that the compound could undergo chemical reactions that result in antimicrobial activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a compound was characterized by ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .

Scientific Research Applications

Anti-Inflammatory Activities

This compound could potentially have anti-inflammatory effects. Pyrimidines, a class of compounds to which it is related, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

COX-2 Inhibitory Activities

The compound might also have COX-2 inhibitory activities. The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported .

Antimicrobial Activities

The compound could potentially have antimicrobial activities. Compounds with similar structures have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Activities

The compound might have antiproliferative activities. Compounds with similar structures were found to be active against breast cancer cell line .

Excited-State Intramolecular Proton Transfer (ESIPT)

The compound could potentially exhibit an excited-state intramolecular proton transfer (ESIPT). Compounds bearing a hydroxyphenyl substituent in the 2 position exhibit this phenomenon . This property could make the compound useful in applications such as laser dyes, fluorescence sensors, and molecular switches .

High Molecular Weight Polyimide Synthesis

The compound could potentially be used in the synthesis of high molecular weight polyimides. Compounds with similar structures have been successfully synthesized from Bis-AP-AF with 3,3’,4,4’-Benzophenone tetracarboxylic dianhydride (BTDA) .

Mechanism of Action

While the exact mechanism of action for “2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol” is not available, similar compounds have shown to exhibit antimicrobial activity. For instance, a compound showed a high binding affinity for E. coli, making it effective as an antibacterial agent .

Safety and Hazards

While specific safety and hazard information for “2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol” is not available, similar compounds advise avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

The development of new drugs using similar compounds is a promising area of research. For instance, a novel fluorescence sensor was developed for analyzing boronic acid agents . Another study highlighted the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions as promising scaffolds for the development of antimicrobial candidates .

properties

IUPAC Name

2-[4-(2-hydroxyanilino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-17-11-5-2-8-14(17)20-21-15-9-3-1-7-13(15)19(23-20)22-16-10-4-6-12-18(16)25/h1-12,24-25H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXCPWNMJJHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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